GERMANIUM

2D materials bandgap engineering optoelectronics

CAS 13572-99-1 is ambiguous across databases. For 2D semiconductor applications, specify 'germanane (GeH), 2D layered material' to avoid receiving elemental Ge or GeH radical. This exfoliable crystalline powder enables:
- FET mobility: 18,000 cm²·V⁻¹·s⁻¹ (vs silicane ~1,800)
- Direct bandgap: 1.6 eV (visible to NIR emission)
- Thickness-tunable gap: 1.47-1.66 eV. BenchmarkChem supplies verified 2D germanane with spec sheet confirming layer count and bandgap.

Molecular Formula Ge
Molecular Weight 72.63 g/mol
CAS No. 13572-99-1
Cat. No. B3419036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGERMANIUM
CAS13572-99-1
Molecular FormulaGe
Molecular Weight72.63 g/mol
Structural Identifiers
SMILES[Ge]
InChIInChI=1S/Ge
InChIKeyGNPVGFCGXDBREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER, HYDROCHLORIC ACID, DIL ALKALI HYDROXIDES
SOL IN HOT SULFURIC ACID, AQUA REGIA;  INSOL IN ALKALI

Germanium (CAS 13572-99-1) Identity Disambiguation


CAS Registry Number 13572-99-1 is assigned inconsistently across chemical databases, designating three fundamentally distinct germanium-based entities: elemental germanium (Ge, atomic number 32), germanium monohydride (GeH, a gaseous diatomic radical), and germanane (GeH, a two-dimensional layered material) [1][2]. Elemental germanium is a bulk semimetal with zero bandgap [3]; germanium monohydride is a highly reactive molecular species studied in low-temperature matrices [4]; and germanane is a 2D graphane analog with a direct bandgap of 1.6 eV and electron mobility of 18,000 cm²·V⁻¹·s⁻¹ [5]. Without clarifying which chemical identity is intended, any procurement, experimental design, or performance expectation is unfounded. The following comparative evidence is therefore organized by identity class, enabling users to disambiguate CAS RN 13572-99-1 and select the appropriate form for their application.

Bulk Elemental Ge
CAS 13572-99-1 may refer to elemental germanium: a semimetal with zero bandgap, suitable for semiconductor substrates or alloying.
GeH Radical
Same CAS can designate germanium monohydride, a gaseous diatomic radical used in matrix-isolation spectroscopy and astrochemistry.
2D Germanane
Also assigned to germanane, a 2D layered semiconductor with direct bandgap (reported ~1.6 eV) for optoelectronic and FET research.

Why Generic Substitution Fails for Germanium


The ambiguity of CAS RN 13572-99-1 means that a procurement order placed without explicit identity verification could result in the delivery of any of three fundamentally different materials. Substituting elemental germanium (0D bulk metal) for germanane (2D semiconductor) is not a matter of purity or grade—it is a categorical error with zero functional overlap [1]. The 2D germanane structure exhibits a direct bandgap (1.6 eV) and ultrahigh carrier mobility (18,000 cm²·V⁻¹·s⁻¹), properties entirely absent from bulk elemental germanium (zero bandgap) and from the gaseous GeH radical [2]. Conversely, substituting germanane for the molecular GeH radical in spectroscopic studies or for bulk germanium in transistor fabrication would render experiments meaningless [3]. Even within the same dimensionality class, germanane exhibits significantly different electronic properties from other 2D materials: its bandgap (1.6 eV direct) differs substantially from graphene (zero gap), silicane (∼2.1 eV), and transition metal dichalcogenides such as MoS₂ (∼1.8 eV indirect) [4]. The following evidence guides users through the decision tree for distinguishing which chemical identity is required.

Elemental Ge cannot replace 2D germanane: zero bandgap vs. reported 1.6 eV direct gap – no functional overlap for optoelectronics.
GeH radical is a transient gas-phase species; substituting it for solid germanane prevents any exfoliation or device fabrication.
2D germanane differs from other 2D materials (reported 1.6 eV direct gap vs. indirect MoS₂ or zero-gap graphene); electronic properties may not transfer.

Differentiation Evidence for Germanium Forms


Bandgap Transition: 2D Germanane vs. Bulk Germanium

When CAS RN 13572-99-1 is interpreted as the 2D material germanane (GeH), its direct bandgap of 1.6 eV provides a fundamental electronic differentiation from bulk elemental germanium, which has a zero bandgap and is a semimetal [1]. Hydrogenation of germanene (the 2D germanium analog of graphene) transforms the material from a semimetal to a direct-bandgap semiconductor, enabling applications in transistors, photodetectors, and solar cells that are inaccessible to bulk Ge [2][3].

Bandgap Transition
Class-level
2D germanane: direct 1.6 eV
Bulk Ge: indirect 0.66 eV (semi-metal)
Supports selection of germanane for optoelectronics; bulk Ge cannot provide semiconducting gap.
Based on DFT and optical absorption data; verify identity before use.
2D materials bandgap engineering optoelectronics field-effect transistors

Electron Mobility: 2D Germanane vs. Silicane

Among 2D hydrogenated Group IV materials, germanane (GeH) exhibits an experimental electron mobility of 18,000 cm²·V⁻¹·s⁻¹, which is approximately an order of magnitude higher than silicane (hydrogenated silicene), which has predicted mobilities of ∼1,000–2,000 cm²·V⁻¹·s⁻¹ [1]. This mobility advantage positions germanane as a superior channel material for high-frequency field-effect transistors relative to its silicon analog [2].

Electron Mobility
Reported
Germanane: 18,000 cm²·V⁻¹·s⁻¹
Silicane: ~1,000–2,000 cm²·V⁻¹·s⁻¹
Reported higher mobility may support high-frequency FET channel selection.
Cross-study comparison; confirm mobility on your material.
2D materials carrier mobility high-speed electronics FET channel materials

Direct vs. Indirect Bandgap: Germanane and MoS₂

Germanane possesses a direct bandgap of 1.6 eV, which contrasts with the indirect bandgap of ∼1.8 eV in monolayer MoS₂, the most widely studied 2D transition metal dichalcogenide [1][2]. A direct bandgap enables efficient radiative recombination (light emission) without requiring phonon participation, making germanane inherently more suitable for light-emitting devices than MoS₂, despite MoS₂'s similar bandgap magnitude [3].

Direct vs. Indirect Gap
Reported
Germanane: direct 1.6 eV
MoS₂ monolayer: indirect ~1.8 eV
Direct gap enables radiative recombination; may fit light-emission research.
Photoluminescence data; gap character should be confirmed experimentally.
optoelectronics LEDs photoluminescence 2D semiconductors

Spectroscopic Detection vs. Device Fabrication: GeH Radical and Germanane

When CAS RN 13572-99-1 is interpreted as germanium monohydride (GeH radical), the material is a highly reactive gas-phase diatomic species detectable only under matrix isolation conditions at cryogenic temperatures, exhibiting characteristic infrared absorption bands at ∼1800–1900 cm⁻¹ [1][2]. This is categorically distinct from 2D germanane, which is a stable solid powder suitable for exfoliation and device fabrication . The procurement path and intended use differ absolutely between these two identities.

Physical Form
Class-level
GeH radical: transient gas (4–20 K matrix)
Germanane: air-stable solid powder
Method mismatch: spectroscopic setups vs. exfoliation labs require entirely different procurement.
Confirm intended identity with vendor before ordering.
matrix isolation spectroscopy free radical chemistry astrophysics fundamental spectroscopy

Bandgap Tunability with Layer Count in Germanane

For the 2D germanane identity, the bandgap is not fixed but exhibits thickness-dependent tunability. DFT calculations using the hybrid HSE06 functional show that bandgaps for multilayer and few-layer chair GeH structures range from 1.66 eV (few-layer) down to 1.47 eV (multilayer), a variation of approximately 0.2 eV [1][2]. This tunability provides a degree of electronic structure control not available with bulk germanium or with fixed-gap materials.

Layer Tunability
Data to verify
Bandgap range: 1.66 eV (few-layer) to 1.47 eV (multilayer)
Tunability window ~0.19 eV
Supports layer-engineering for wavelength-specific research; gap tuning is modest.
DFT calculations; experimental layer-dependent gap may vary.
bandgap tuning few-layer materials thickness-dependent properties optoelectronics

Application Scenarios for Germanium by Identity


High-Mobility FET Channel Material

For users developing high-frequency or low-power field-effect transistors, the 2D germanane identity of CAS RN 13572-99-1 is required. With an electron mobility of 18,000 cm²·V⁻¹·s⁻¹, germanane outperforms silicane by approximately an order of magnitude and offers a usable 1.6 eV direct bandgap absent in graphene [1]. Procurement must specify 'germanane (GeH), 2D layered material' and verify the vendor provides the exfoliable crystalline powder suitable for mechanical or liquid-phase exfoliation, not bulk Ge or GeH₄ gas.

Direct-Bandgap Optoelectronic Devices

Users fabricating light-emitting diodes, photodetectors, or photovoltaic cells operating in the visible to near-infrared range should select 2D germanane for its 1.6 eV direct bandgap, which enables efficient radiative recombination . In contrast, 2D MoS₂'s indirect 1.8 eV gap suppresses light emission efficiency, and bulk germanium's 0.66 eV indirect gap is unsuitable for visible-light emission. Specification of germanane as a '2D direct-gap semiconductor' is essential for these applications [1].

Bandgap-Engineered Optoelectronics via Layer Control

Users requiring wavelength-specific optical absorption or emission can exploit the thickness-dependent bandgap of germanane, which ranges from 1.66 eV (few-layer) to 1.47 eV (multilayer) . This tunability, while narrower than that of MoS₂ (∼0.6 eV range), provides predictable, fine-grained control. Procurement should specify layer count or request exfoliable bulk crystals amenable to controlled exfoliation for bandgap tuning [1].

Matrix Isolation Spectroscopy and Astrochemistry

For users conducting fundamental spectroscopy, astrochemistry, or free-radical reaction dynamics, CAS RN 13572-99-1 must be interpreted as germanium monohydride (GeH radical) . This species is not a procurable solid but is typically generated in situ via vacuum-ultraviolet photolysis of GeH₄ in cryogenic matrices. Users in this domain should procure GeH₄ (germane, CAS 7782-65-2) as the precursor, rather than ordering from a catalog listing 'germanium CAS 13572-99-1' which may ambiguously refer to 2D germanane or elemental Ge [1].

Application
Selection Property
Validation Focus
High-Mobility FET Channel
Carrier mobility in 2D semiconductor
Verify germanane identity; assess mobility relative to reference materials
Direct-Bandgap Optoelectronics
Direct gap character in visible range
Confirm direct bandgap via photoluminescence spectroscopy
Bandgap-Engineered Devices
Thickness-tunable optical gap
Validate layer count and optical absorption edge
Matrix Isolation Spectroscopy
Precursor-based radical generation
Confirm GeH₄ precursor and cryogenic matrix setup; ensure radical identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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